molecular formula C11H16F3N3O2 B2533943 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate CAS No. 1955564-20-1

2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate

Cat. No.: B2533943
CAS No.: 1955564-20-1
M. Wt: 279.263
InChI Key: HWGKYLSRKNXQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate typically involves the reaction of 2,2,2-trifluoroethyl isocyanate with 5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethyl and tert-butyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring may contribute to its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate
  • tert-Butyl (2,2,2-trifluoroacetyl)carbamate
  • Tris(2,2,2-trifluoroethyl) borate

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity, while the pyrazole ring contributes to its potential biological activity .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-tert-butyl-2-methylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-10(2,3)7-5-8(17(4)16-7)15-9(18)19-6-11(12,13)14/h5H,6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCDKTOJODKTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)OCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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